2-(3-aminophenoxy)-N-ethylacetamide
CAS No.: 926221-29-6
Cat. No.: VC8322085
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926221-29-6 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(3-aminophenoxy)-N-ethylacetamide |
Standard InChI | InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |
Standard InChI Key | KGHHGQVBUDWZFA-UHFFFAOYSA-N |
SMILES | CCNC(=O)COC1=CC=CC(=C1)N |
Canonical SMILES | CCNC(=O)COC1=CC=CC(=C1)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an acetamide group (N-ethylacetamide) linked via an ether bond to a 3-aminophenyl ring. The molecular formula C₁₀H₁₄N₂O₂ corresponds to a monoisotopic mass of 194.1055 Da . Key identifiers include:
The presence of both hydrogen bond donors (amine and amide groups) and acceptors (ether and carbonyl oxygen) suggests moderate polarity, influencing solubility and intermolecular interactions.
Collision Cross-Section Data
Ion mobility spectrometry predictions for adducts provide insights into gas-phase behavior:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 195.11281 | 142.9 |
[M+Na]⁺ | 217.09475 | 152.9 |
[M+NH₄]⁺ | 212.13935 | 150.2 |
[M-H]⁻ | 193.09825 | 145.1 |
These values, derived from computational models, assist in mass spectrometry-based identification .
Synthesis and Production
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Ethylation of 2-(3-aminophenoxy)acetic acid using ethylamine.
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Coupling 3-aminophenol with N-ethylchloroacetamide under basic conditions.
Reaction optimization would require controlling stoichiometry, temperature (40–70°C), and solvent polarity .
Hazard Category | GHS Code | Statement |
---|---|---|
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures
Handling protocols mandate:
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Use of nitrile gloves, safety goggles, and lab coats.
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Operations in fume hoods or well-ventilated areas.
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Prohibition of eating, drinking, or smoking near the compound .
First aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ocular exposure .
Structurally related acetamides, such as those cited in U.S. Patent 5,714,607, exhibit anxiolytic and antiepileptic properties . The 3-aminophenoxy group in 2-(3-aminophenoxy)-N-ethylacetamide may serve as a pharmacophore for central nervous system (CNS) drug candidates, though direct evidence remains absent.
Material Science Applications
The compound’s aromatic amine moiety could function as a monomer in polyurethane or epoxy resins, contributing to cross-linking density and thermal stability. Further studies are needed to assess its polymerization kinetics and mechanical performance.
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